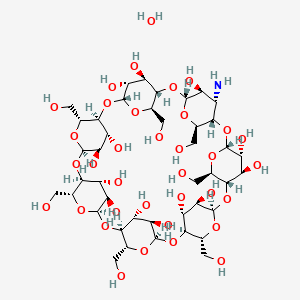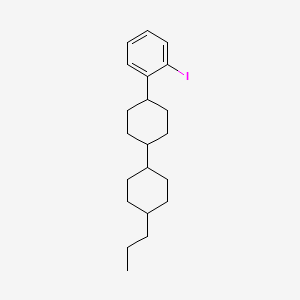
4-(4-Propylcyclohexyl)cyclohexylphenyl iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Propylcyclohexyl)cyclohexylphenyl iodide is a phenyl iodide derivative featuring a cyclohexyl and propyl group attached to the phenyl ring. This compound is recognized for its reactivity and versatility in chemical reactions, making it a valuable component in organic synthesis and a precursor for the preparation of biologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Propylcyclohexyl)cyclohexylphenyl iodide typically involves the iodination of a precursor compound. The reaction conditions often include the use of iodine and a suitable solvent under controlled temperature and pressure conditions. The exact synthetic route can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(4-Propylcyclohexyl)cyclohexylphenyl iodide undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using suitable reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different products.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
4-(4-Propylcyclohexyl)cyclohexylphenyl iodide has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Propylcyclohexyl)cyclohexylphenyl iodide involves its interaction with specific molecular targets and pathways. The compound’s reactivity allows it to form covalent bonds with target molecules, leading to various biological and chemical effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(4-Propylcyclohexyl)cyclohexylphenyl iodide include other phenyl iodide derivatives with different substituents on the phenyl ring. Examples include:
- 4-(4-Methylcyclohexyl)cyclohexylphenyl iodide
- 4-(4-Ethylcyclohexyl)cyclohexylphenyl iodide .
Uniqueness
This compound is unique due to its specific combination of cyclohexyl and propyl groups attached to the phenyl ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and research .
Properties
Molecular Formula |
C21H31I |
|---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
1-iodo-2-[4-(4-propylcyclohexyl)cyclohexyl]benzene |
InChI |
InChI=1S/C21H31I/c1-2-5-16-8-10-17(11-9-16)18-12-14-19(15-13-18)20-6-3-4-7-21(20)22/h3-4,6-7,16-19H,2,5,8-15H2,1H3 |
InChI Key |
HLYDHMTWAAVVFR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(CC1)C2CCC(CC2)C3=CC=CC=C3I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


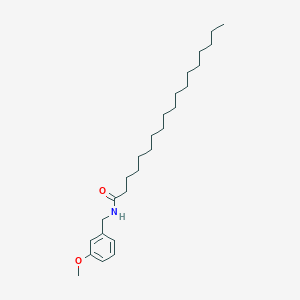
![4,6,7-Trichlorobenzo[d]thiazol-2(3H)-one](/img/structure/B12093909.png)


![3,6-Dichloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12093924.png)
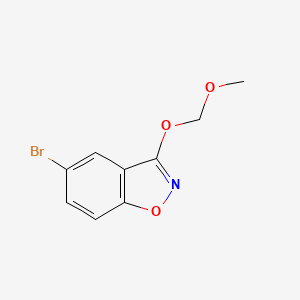


![tert-butyl (6-(hydroxymethyl)-1H-benzo[d]imidazol-2-yl)methylcarbamate](/img/structure/B12093939.png)
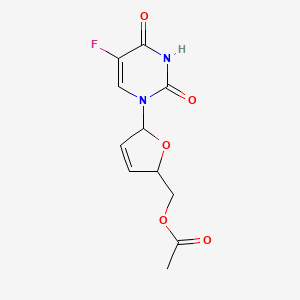
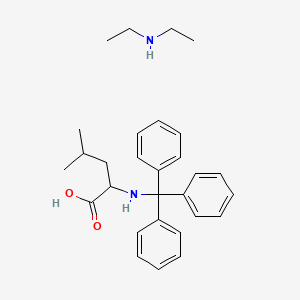
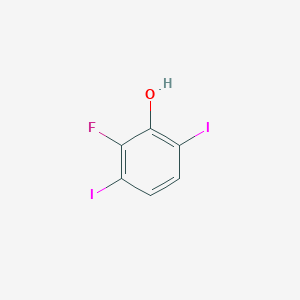
![[2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl] 4-methylbenzenesulfonate](/img/structure/B12093957.png)
